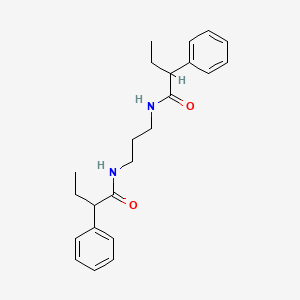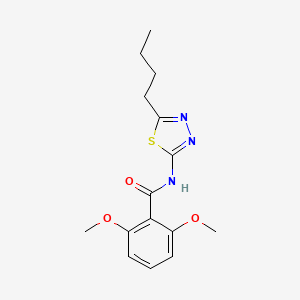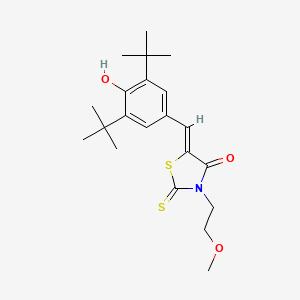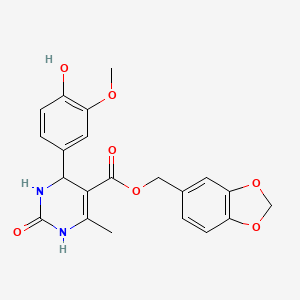
N,N'-1,3-propanediylbis(2-phenylbutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,3-propanediylbis(2-phenylbutanamide), also known as PPBA, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of pharmacology and drug discovery. PPBA is a chiral compound that exists in two enantiomeric forms, (R)-PPBA and (S)-PPBA.
Wirkmechanismus
The exact mechanism of action of N,N'-1,3-propanediylbis(2-phenylbutanamide) is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N,N'-1,3-propanediylbis(2-phenylbutanamide) increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,3-propanediylbis(2-phenylbutanamide) has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, N,N'-1,3-propanediylbis(2-phenylbutanamide) has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. This can complicate experiments that require the use of a specific enantiomer. In addition, N,N'-1,3-propanediylbis(2-phenylbutanamide) has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N'-1,3-propanediylbis(2-phenylbutanamide). One direction is the investigation of its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the study of its mechanism of action, which is not fully understood. Further research is also needed to determine the optimal dosage and administration of N,N'-1,3-propanediylbis(2-phenylbutanamide) for therapeutic use. Finally, the development of new synthesis methods for N,N'-1,3-propanediylbis(2-phenylbutanamide) could improve its availability and reduce its cost.
Synthesemethoden
N,N'-1,3-propanediylbis(2-phenylbutanamide) can be synthesized through a multistep process involving the reaction of 2-phenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-propanediamine. The product obtained is then treated with acetic anhydride to yield N,N'-1,3-propanediylbis(2-phenylbutanamide). The overall yield of the synthesis process is around 40%.
Wissenschaftliche Forschungsanwendungen
N,N'-1,3-propanediylbis(2-phenylbutanamide) has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N,N'-1,3-propanediylbis(2-phenylbutanamide) has also been investigated for its potential use as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-phenyl-N-[3-(2-phenylbutanoylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-20(18-12-7-5-8-13-18)22(26)24-16-11-17-25-23(27)21(4-2)19-14-9-6-10-15-19/h5-10,12-15,20-21H,3-4,11,16-17H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWQFUDYSZEKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCNC(=O)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)

![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)

